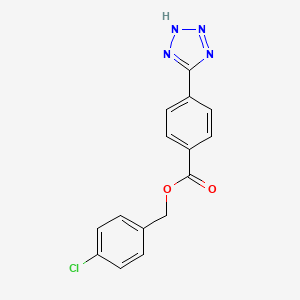

(4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate

Description

(4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is an organic compound that features a tetrazole ring, a chlorophenyl group, and a benzoate ester

Properties

CAS No. |

651769-16-3 |

|---|---|

Molecular Formula |

C15H11ClN4O2 |

Molecular Weight |

314.72 g/mol |

IUPAC Name |

(4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate |

InChI |

InChI=1S/C15H11ClN4O2/c16-13-7-1-10(2-8-13)9-22-15(21)12-5-3-11(4-6-12)14-17-19-20-18-14/h1-8H,9H2,(H,17,18,19,20) |

InChI Key |

QXHYWTUYZMYOEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C3=NNN=N3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as iodine or silica-supported sodium bisulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same principles as the laboratory synthesis but optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the chlorophenyl group.

Reduction: Reduction reactions can target the nitro groups if present or reduce the ester to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nucleophile used but can include various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that tetrazole derivatives, including (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate , exhibit significant antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Cardiovascular Applications

Tetrazole compounds are also being explored for their role as calcium channel blockers. A study highlighted the synthesis of tetrazole derivatives that demonstrated efficacy in reducing hypertension by modulating calcium influx in vascular smooth muscle cells . This positions This compound as a potential therapeutic agent in cardiovascular disease management.

Anti-inflammatory Properties

The anti-inflammatory effects of tetrazole derivatives have been documented, with compounds showing promise in reducing inflammation markers in animal models . The incorporation of the tetrazole moiety into drug design enhances anti-inflammatory activity, which could be beneficial for treating chronic inflammatory diseases.

Development of Coordination Polymers

This compound has been utilized in the synthesis of coordination polymers due to its ability to form stable complexes with metal ions. These materials exhibit interesting properties such as porosity and thermal stability, making them suitable for applications in gas storage and separation technologies .

Photonic Applications

The unique optical properties of tetrazole derivatives have led to their use in photonic devices. Research indicates that incorporating This compound into polymer matrices can enhance light absorption and emission properties, which are critical for developing advanced optical materials .

Pesticidal Properties

The compound has shown potential as a pesticide due to its ability to disrupt metabolic pathways in pests. Studies have demonstrated that tetrazole derivatives can act as effective insecticides, providing an alternative to traditional chemical pesticides with lower environmental impact .

Case Study 1: Antimicrobial Efficacy

In a recent investigation, This compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Calcium Channel Blocker Activity

A pharmacological study assessed the effect of tetrazole derivatives on calcium channels using isolated rat aorta tissues. The findings revealed that This compound significantly reduced contractile responses, suggesting its utility as a therapeutic agent for hypertension management.

Comparison with Similar Compounds

Similar Compounds

(4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate: Similar compounds include other tetrazole derivatives such as 4-(2H-tetrazol-5-yl)benzoic acid and its esters.

Uniqueness

Bioisosterism: The tetrazole ring’s ability to act as a bioisostere of carboxylic acids makes it unique compared to other aromatic compounds.

Biological Activity

(4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is a compound characterized by its unique molecular structure, which includes a chlorophenyl group and a tetrazole moiety. This compound has garnered interest in pharmacological research due to its potential therapeutic applications and diverse biological activities. The molecular formula of this compound is , with a molecular weight of approximately 314.72 g/mol .

Structural Characteristics

The structure of this compound features several functional groups that contribute to its biological activity:

- Chlorophenyl Group : Enhances lipophilicity, potentially influencing pharmacokinetics.

- Tetrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound is largely attributed to the tetrazole ring, which has been associated with various pharmacological effects. Tetrazoles can interact with biological targets such as enzymes and receptors, influencing cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : Potential interactions with receptors could modulate signaling pathways.

Biological Activities

Research has indicated that compounds containing tetrazole rings exhibit a range of biological activities. Some notable findings related to this compound include:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives can possess significant antibacterial properties.

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are beneficial in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole-containing compounds similar to this compound:

- Cytotoxicity Studies : A study on triazole derivatives demonstrated selective cytotoxic effects on melanoma cells, indicating that modifications in the structure can lead to enhanced biological activity .

- Enzyme Interaction Studies : Research on tetrazole derivatives has shown their ability to inhibit various enzymes, which could be leveraged for therapeutic applications .

- In Vivo Studies : Animal model studies are needed to further validate the efficacy and safety profile of this compound in therapeutic contexts.

Q & A

Basic: What synthetic methodologies are most effective for preparing (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a tetrazole-containing benzoic acid derivative with a chlorophenyl methanol under esterification conditions. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP to form the ester bond .

- Solvent selection : Reflux in anhydrous dichloromethane or THF under inert atmosphere to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to alcohol) and reaction time (6–12 hours) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : and NMR to confirm ester linkage and tetrazole proton environment (e.g., singlet at ~δ 8.5 ppm for tetrazole) .

- IR spectroscopy : Peaks at ~1720 cm (ester C=O) and 2500–2700 cm (tetrazole N-H) .

- X-ray crystallography : Resolves spatial arrangement of the tetrazole ring and chlorophenyl group; intermolecular interactions (e.g., π-π stacking) can be analyzed .

Advanced: How can computational modeling (e.g., DFT) predict the biological activity or reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess redox potential or nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding affinity to target proteins (e.g., angiotensin II receptors, where tetrazoles act as bioisosteres for carboxylates) .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from variations in:

- Assay conditions : Buffer pH (tetrazole pKa ~4.5–5.5) affects ionization and receptor binding .

- Impurity profiles : Byproducts from incomplete esterification (e.g., free carboxylic acid) can skew activity; validate purity via HPLC (>95%) .

- Cell-line specificity : Test across multiple models (e.g., HEK293 vs. CHO cells) to confirm target selectivity .

Safety & Handling: What are the toxicity risks and recommended safety protocols for this compound?

Answer:

- Toxicity classification : Likely Category 4 for acute oral/dermal toxicity (LD > 300 mg/kg) based on structural analogs .

- Handling precautions :

- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C to prevent hydrolysis .

- Waste disposal : Neutralize with dilute NaOH before incineration or professional hazardous waste management .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

Answer:

- Substituent variation : Synthesize analogs with halogens (e.g., Br, F) or methyl groups on the phenyl ring to modulate lipophilicity and steric effects .

- Bioisosteric replacement : Replace the tetrazole with carboxylate or sulfonamide groups to compare binding modes .

- In vitro assays : Measure IC values against target enzymes (e.g., cyclooxygenase-2) to correlate substituents with potency .

Basic: What are the key stability challenges for this compound under storage or experimental conditions?

Answer:

- Hydrolysis : Ester bonds degrade in aqueous media (pH < 5 or > 8). Stabilize with lyophilization or storage in anhydrous DMSO .

- Light sensitivity : Tetrazole rings may photodegrade; use amber vials and minimize UV exposure .

- Thermal stability : Decomposition above 150°C; confirm via TGA-DSC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.